molecular formula C20H16N4O4 B2840807 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione CAS No. 1251591-96-4

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

Cat. No. B2840807
CAS RN: 1251591-96-4
M. Wt: 376.372
InChI Key: VDNLSIAJAPUMPZ-UHFFFAOYSA-N
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Description

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Compounds with structural similarities to 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione have been synthesized and characterized, demonstrating the versatility of these compounds in chemical synthesis. For instance, the synthesis of pyrazolidine-3,5-diones with heterocyclic substituents showcases the methodological advancements in the oxidation of 4-monoalkylpyrazolidine-3,5-diones to produce compounds with potential biological activity (Woodruff & Polya, 1975)(Woodruff & Polya, 1975).

Pharmacological Applications

These compounds have been evaluated for their pharmacological applications, including their potential as enzyme inhibitors and their effects on neurotransmitter receptors. For example, studies on the pharmacophore models based on affinities toward 5-HT1A and α1-adrenergic receptors among arylpiperazine derivatives of phenytoin have shown significant affinities, illustrating the therapeutic potential of these compounds in modulating neurotransmitter activity (Handzlik et al., 2011)(Handzlik et al., 2011).

Anticancer Activity

Research into the anticancer activity of related compounds has highlighted their potential in targeting various cancer cell lines. The synthesis and evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, for instance, demonstrated good to moderate activity against breast, lung, prostate, and breast cancer cell lines, providing a basis for further development of anticancer agents (Yakantham et al., 2019)(Yakantham et al., 2019).

Corrosion Inhibition

Interestingly, compounds structurally related to 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione have been investigated for their role as corrosion inhibitors. The inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media has been studied, revealing the efficiency of these compounds as corrosion inhibitors (Chetouani et al., 2005)(Chetouani et al., 2005).

properties

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-27-16-9-7-14(8-10-16)18-21-17(28-22-18)13-23-11-12-24(20(26)19(23)25)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNLSIAJAPUMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylpyrazine-2,3(1H,4H)-dione

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